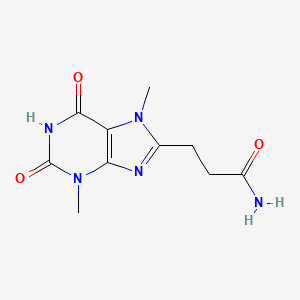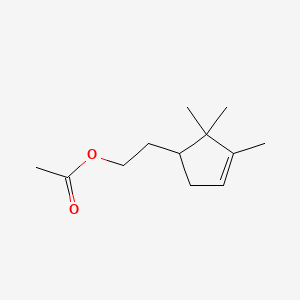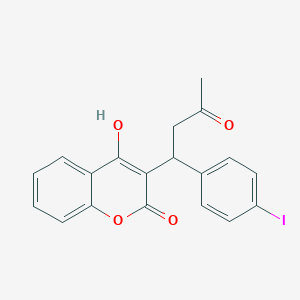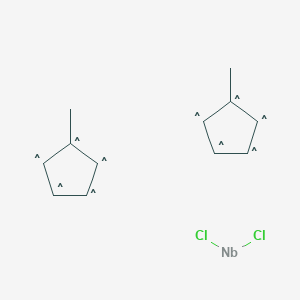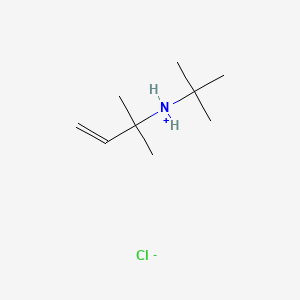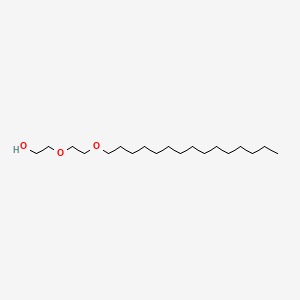
Diisobutyl 3,3'-thiodipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutyl 3,3’-thiodipropionate is an organic compound that belongs to the class of thiodipropionic acid esters. It is known for its antioxidant properties and is widely used in various industrial applications to prevent the oxidative degradation of materials. The compound has the molecular formula C14H26O4S and a molecular weight of 290.42 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Diisobutyl 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of diisobutyl 3,3’-thiodipropionate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
Diisobutyl 3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohols and thiodipropionic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutanol and thiodipropionic acid.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Diisobutyl 3,3’-thiodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubbers, and lubricants.
作用机制
The antioxidant properties of diisobutyl 3,3’-thiodipropionate are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the propagation of oxidative damage. The presence of the thioether group in its structure enhances its antioxidant activity by providing additional sites for radical quenching.
相似化合物的比较
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Diisobutyl 3,3’-thiodipropionate is unique among its analogs due to its specific ester groups, which confer distinct physical and chemical properties. Its relatively low molecular weight and specific structural features make it particularly effective as an antioxidant in certain applications where other thiodipropionic acid esters may not perform as well.
属性
CAS 编号 |
22695-02-9 |
|---|---|
分子式 |
C14H26O4S |
分子量 |
290.42 g/mol |
IUPAC 名称 |
2-methylpropyl 3-[3-(2-methylpropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-11(2)9-17-13(15)5-7-19-8-6-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
IVXXVLUDEOIOKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)CCSCCC(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


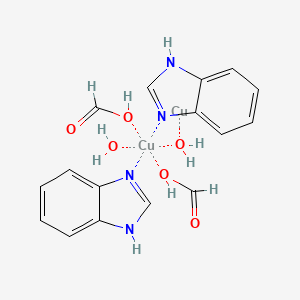
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)


![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
